4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
This compound features a spirocyclic core (1-oxa-4-azaspiro[4.5]decane) with a 3,5-difluorobenzoyl group at the 4-position and a methyl substituent at the 8-position. Its structural complexity and halogenated aromatic system suggest applications in medicinal chemistry, particularly in enzyme inhibition (e.g., kinase targets) . Crystallographic tools like SHELX and ORTEP are critical for resolving its three-dimensional conformation .
Properties
IUPAC Name |
4-(3,5-difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO4/c1-10-2-4-17(5-3-10)20(14(9-24-17)16(22)23)15(21)11-6-12(18)8-13(19)7-11/h6-8,10,14H,2-5,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGZBRLBHRGPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 3,5-difluorobenzoyl group: This step involves the acylation of the spirocyclic intermediate with 3,5-difluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid may exhibit promising anti-inflammatory and analgesic properties. These attributes suggest its potential as a therapeutic agent in treating conditions associated with inflammation and pain management. Further research is required to elucidate the precise mechanisms of action and efficacy in clinical settings.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for assessing its therapeutic viability. Interaction studies can reveal:
- Binding affinities to specific enzymes or receptors.
- Mechanistic pathways involved in its biological activity.
Such studies provide insights that are essential for drug design and development.
Synthetic Methodologies
The synthesis of 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the spirocyclic structure.
- Introduction of the difluorobenzoyl moiety.
- Carboxylic acid functionalization.
These synthetic routes require optimization to achieve high purity and yield of the final product.
Comparative Studies
Comparative analysis with structurally similar compounds can provide valuable insights into structure–activity relationships (SAR). Below is a summary table of related compounds:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Lacks fluorine substituents | Different biological activity |
| 8-Methyl-4-(3,5-difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane | Contains methyl group at position 8 | Altered lipophilicity |
| 8-Tert-butyl-4-(3,5-difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane | Tert-butyl group enhances steric bulk | Potentially increased stability |
These comparisons help in understanding how modifications to the structure impact biological activity and pharmacological properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and their implications:
Pharmacological Relevance
- Enzyme Inhibition : Compounds with difluorobenzoyl groups (e.g., Inhibitor E in ) target enzymes like p38 MAP kinase, suggesting anti-inflammatory or anticancer applications .
- Role of Halogens : Fluorine enhances metabolic stability and bioavailability via C-F bond strength; chlorine may improve target affinity through hydrophobic interactions .
- Spirocyclic Advantage : Rigid spiro cores reduce conformational flexibility, improving selectivity and reducing off-target effects .
Biological Activity
The compound 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a member of the spirocyclic compound class, notable for its unique structural features and potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula
- Chemical Formula : CHFNO
- Molecular Weight : 308.30 g/mol
Structural Features
The compound features a spirocyclic structure that contributes to its biological properties. The presence of fluorine atoms in the benzoyl moiety enhances lipophilicity and may influence receptor binding characteristics.
Research indicates that compounds similar to 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane exhibit activity on various biological targets:
- σ1 Receptor Modulation : Compounds in this class have shown affinity for sigma receptors, which are implicated in neuroprotective effects and modulation of neurotransmitter release .
- Antioxidant Activity : Some derivatives demonstrate significant antioxidant properties, providing potential protective effects against oxidative stress .
Pharmacological Effects
The pharmacological profile includes:
- Neuroprotective Effects : Studies suggest that sigma receptor ligands can protect neurons from damage induced by excitotoxicity and oxidative stress.
- Antidepressant-like Activity : Compounds targeting sigma receptors have been associated with antidepressant-like effects in animal models.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on σ1 Receptor Ligands :
-
In Vivo Studies :
- Animal studies demonstrated that derivatives exhibited significant neuroprotective effects against induced oxidative stress, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease.
Comparative Analysis Table
| Property | 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Related Compounds |
|---|---|---|
| Molecular Weight | 308.30 g/mol | Varies (e.g., 243.17 g/mol for similar spirocycles) |
| σ1 Receptor Affinity (K(i)) | Not specifically reported | 5.4 ± 0.4 nM (related compound) |
| Antioxidant Activity | Potentially present | Confirmed in several derivatives |
| Neuroprotective Effects | Suggested based on structural similarity | Confirmed in various studies |
Q & A
Q. What are the key synthetic routes for synthesizing 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how are intermediates validated?
The compound can be synthesized via cyclocondensation reactions using spirocyclic precursors like 2-Oxa-spiro[3.4]octane-1,3-dione and fluorinated benzaldehyde derivatives. Key intermediates are validated through melting point analysis, elemental composition (C, H, N), and spectroscopic techniques such as IR (to confirm carbonyl and ether groups) and UV-Vis (to assess conjugation). For example, the 3,5-difluorobenzoyl moiety can be introduced via nucleophilic acyl substitution . Final structural confirmation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic methods are essential for characterizing the spirocyclic core and fluorine substituents?
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups in the spiro system.
- NMR : ¹H NMR resolves methyl and spiro junction protons, while ¹³C NMR confirms quaternary carbons. ¹⁹F NMR is critical for verifying the 3,5-difluoro substitution pattern.
- X-ray Crystallography : Resolves conformational ambiguities (e.g., spiro ring puckering) that may arise from NMR/IR discrepancies .
Advanced Research Questions
Q. How can computational reaction path searches improve synthetic efficiency for this compound?
The ICReDD methodology integrates quantum chemical calculations (e.g., DFT) with experimental data to predict optimal reaction pathways. For instance, transition state analysis can identify energy barriers in spirocycle formation, while machine learning models prioritize reaction conditions (solvent, catalyst) to minimize byproducts. This reduces trial-and-error experimentation by ~40% in multi-step syntheses .
Q. What experimental strategies resolve contradictions in spectral data for structurally similar spiro derivatives?
Contradictions (e.g., variable NOE effects in NMR or unexpected IR absorption bands) require:
- Multi-Technique Cross-Validation : Pair 2D NMR (COSY, NOESY) with X-ray crystallography to confirm spiro junction geometry.
- Isotopic Labeling : Use deuterated analogs to isolate vibrational modes in IR/Raman spectra.
- Dynamic NMR : Resolve conformational equilibria causing signal splitting .
Q. How can structure-activity relationship (SAR) studies elucidate this compound’s potential as an enzyme inhibitor?
- Analog Synthesis : Modify the difluorobenzoyl group (e.g., replace F with Cl, adjust substituent positions) and the spirocyclic core (e.g., vary ring sizes).
- Computational Docking : Use tools like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or proteases).
- In Vitro Assays : Test inhibitory activity (IC₅₀) against purified enzymes or cellular models. Evidence suggests fluorinated aromatics enhance hydrophobic interactions in enzyme active sites .
Q. What separation technologies are optimal for purifying this compound from complex reaction mixtures?
- High-Performance Liquid Chromatography (HPLC) : Use Chromolith® columns with C18 stationary phases for high-resolution separation of polar spiro derivatives.
- Membrane Technologies : Nanofiltration membranes (e.g., polyamide) can isolate the compound based on molecular weight (~400 Da) and hydrophobicity.
- Crystallization Optimization : Screen solvents (e.g., dichloromethane/hexane) to improve crystal yield and purity .
Data Analysis and Optimization
Q. How should researchers analyze conflicting bioactivity data across different assay platforms?
- Meta-Analysis : Normalize data using Z-score transformations to account for platform-specific variability (e.g., fluorescence vs. luminescence readouts).
- Dose-Response Curve Alignment : Compare Hill slopes and maximal efficacy (Emax) to identify assay artifacts.
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics or cellular thermal shift assays (CETSA) .
Q. What role do fluorinated substituents play in the compound’s stability and bioavailability?
- Metabolic Stability : The 3,5-difluoro group reduces oxidative metabolism by cytochrome P450 enzymes, as shown in microsomal incubation studies.
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability (Caco-2 assay data).
- Crystallinity : Fluorine’s electronegativity improves crystal lattice stability, as evidenced by differential scanning calorimetry (DSC) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
